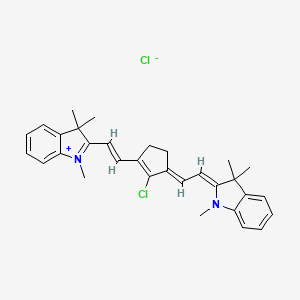

![molecular formula C20H24Cl2Zr 10* B1139688 rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride CAS No. 100163-29-9](/img/new.no-structure.jpg)

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride is an organometallic compound that serves as a catalyst in various chemical reactions. It is particularly known for its role in the polymerization of olefins, making it a crucial component in the production of polyethylene and polypropylene . The compound is characterized by its white to pale yellow powder form and is sensitive to moisture .

作用機序

Target of Action

The primary target of rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride is olefins such as ethylene, propylene, and styrene . It acts as a catalyst in their polymerization .

Mode of Action

The compound interacts with its targets (olefins) by catalyzing their polymerization . This interaction results in the formation of polymers with high molecular weight .

Biochemical Pathways

The compound affects the polymerization pathway of olefins . The downstream effect of this pathway is the production of polymers, which are large molecules composed of repeated subunits .

Result of Action

The molecular effect of the compound’s action is the transformation of monomers (olefins) into polymers . On a cellular level, this can lead to changes in the physical properties of the cell, depending on the specific type of polymer produced .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of co-catalysts like methylaluminoxane (MAO) can enhance its activity . Additionally, the compound is moisture sensitive , suggesting that its stability and efficacy might be compromised in a humid environment .

準備方法

Synthetic Routes and Reaction Conditions

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride can be synthesized through a multi-step process:

Formation of Dichlorozirconium Phenolate Complex: This involves the reaction of zirconium tetrachloride with tetrahydro-1-indenol to form a dichlorozirconium phenolate complex.

Cyclization: The tetrahydro-1-indenol is then reacted with 1,3-butadiene to form tetrahydro-1-indenyl cyclobutene.

Final Reaction: The cyclobutene derivative is reacted with ethyl acetate in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors that can handle the moisture-sensitive nature of the compound .

化学反応の分析

Types of Reactions

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride undergoes several types of reactions, including:

Polymerization: It acts as a catalyst in the polymerization of olefins such as ethylene and propylene.

Diastereoselective Intramolecular Olefin Alkylations: This reaction involves the formation of carbon-carbon bonds within a molecule.

Asymmetric Carbomagnesiation: This reaction is used to introduce chiral centers into molecules.

Reduction of Esters to Alcohols: The compound can catalyze the reduction of esters to their corresponding alcohols.

Common Reagents and Conditions

Methylaluminoxane (MAO): Often used as a co-catalyst in polymerization reactions.

Hydrochloric Acid: Used in the final step of the synthesis.

Ethyl Acetate: Acts as a solvent in the synthesis process.

Major Products

Polyethylene and Polypropylene: Major products formed during the polymerization of olefins.

Chiral Alcohols: Formed during asymmetric carbomagnesiation reactions.

科学的研究の応用

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

- Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)

- Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)

- Dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]zirconium

Uniqueness

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride is unique due to its racemic mixture, which provides a balance of stereoisomers that can be advantageous in certain catalytic processes . This racemic nature allows for more versatile applications compared to its non-racemic counterparts .

特性

CAS番号 |

100163-29-9 |

|---|---|

分子式 |

C20H24Cl2Zr 10* |

分子量 |

426.53 |

製品の起源 |

United States |

Q1: How does rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride function as a catalyst in ethylene/styrene copolymerization? What makes it stand out compared to other catalysts?

A: this compound, when activated with methylaluminoxane, acts as a very effective catalyst for producing ethylene/styrene copolymers []. It stands out for several reasons:

- High Styrene Incorporation: Compared to other metallocene catalysts, it incorporates a higher percentage of styrene into the copolymer, allowing for fine-tuning of the copolymer's properties [].

- Control over Molecular Weight: The catalyst allows for control over the molecular weight of the resulting copolymer, with molecular weight decreasing as the styrene feed concentration increases [].

- Influence on Mechanical Properties: The copolymers produced using this catalyst exhibit a wide range of mechanical properties depending on the styrene content, ranging from typical semi-crystalline thermoplastics to elastomers [].

Q2: What is the impact of the ligand structure in this compound on its catalytic activity in olefin polymerization?

A2: The presence of the carbon bridge and bulky ligands in this compound significantly impacts its catalytic activity and the properties of the resulting polymers:

- Enhanced Styrene Incorporation: The bulky ligands and bridged structure create a sterically hindered environment around the active site, favoring the incorporation of bulkier monomers like styrene [, ].

- Control over Tacticity: This catalyst, being a rac isomer, can produce both isotactic and syndiotactic poly(allylsilane)s depending on the reaction conditions and monomers used [].

- Molecular Weight Control: The specific ligand structure influences the rate of chain termination and propagation reactions, affecting the final molecular weight of the polymer [].

Q3: How does the presence of the six-membered ring in the indenyl moiety of this compound affect its ability to produce low molecular weight ethylene-propylene copolymers?

A: The six-membered ring in the indenyl moiety of this compound plays a crucial role in producing low molecular weight ethylene-propylene copolymers []:

- Enhanced Chain Termination: The six-membered ring, along with the CH2 bridge, increases the steric hindrance around the active site, promoting chain termination reactions, which leads to lower molecular weight polymers [].

- Influence on Hydrogen Response: This catalyst, with its specific structure, shows a heightened response to hydrogen pressure, which is a key factor in controlling molecular weight during polymerization [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

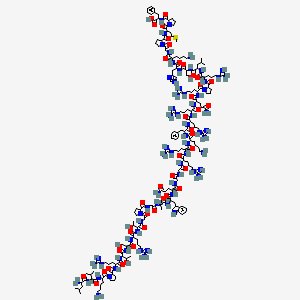

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)